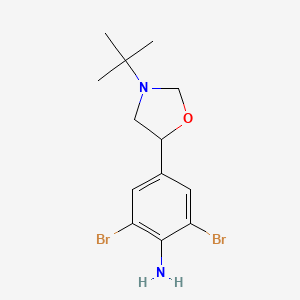
2,6-Dibromo-4-(3-tert-butyl-1,3-oxazolidin-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-Dibromo-4-(3-(tert-butyl)oxazolidin-5-yl)aniline is a chemical compound with the molecular formula C₁₃H₁₈Br₂N₂O It is characterized by the presence of two bromine atoms, a tert-butyl group, and an oxazolidine ring attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromo-4-(3-(tert-butyl)oxazolidin-5-yl)aniline typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(3-(tert-butyl)oxazolidin-5-yl)aniline.
Bromination: The aniline derivative is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂
Properties
CAS No. |
88698-33-3 |
|---|---|
Molecular Formula |
C13H18Br2N2O |
Molecular Weight |
378.10 g/mol |
IUPAC Name |
2,6-dibromo-4-(3-tert-butyl-1,3-oxazolidin-5-yl)aniline |
InChI |
InChI=1S/C13H18Br2N2O/c1-13(2,3)17-6-11(18-7-17)8-4-9(14)12(16)10(15)5-8/h4-5,11H,6-7,16H2,1-3H3 |
InChI Key |
LRLQBVCIKCRWSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(OC1)C2=CC(=C(C(=C2)Br)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


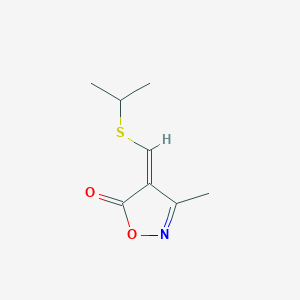
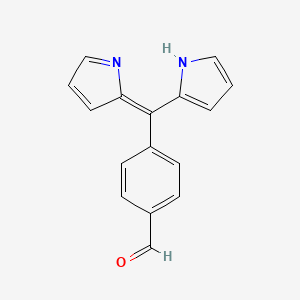

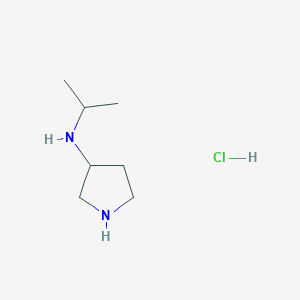


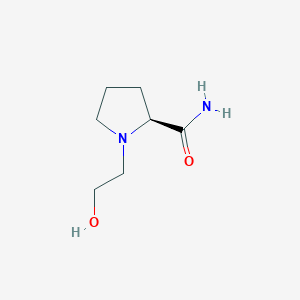
![5(6H)-Quinolinone, 7,8-dihydro-2-[(2-phenyl-5-thiazolyl)ethynyl]-](/img/structure/B12892407.png)
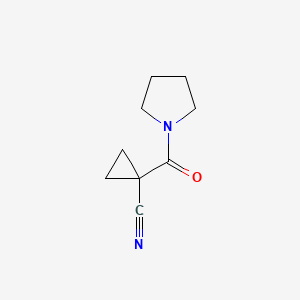
![2-(Carboxy(hydroxy)methyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12892424.png)
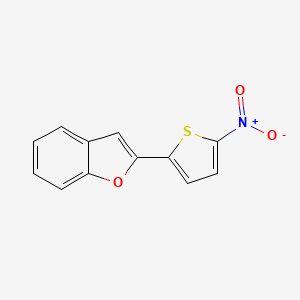


![2-(Carboxy(hydroxy)methyl)-6-methylbenzo[d]oxazole](/img/structure/B12892441.png)
